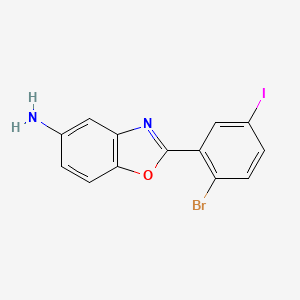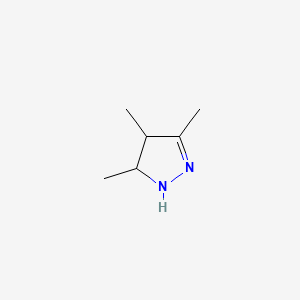
3,4,5-Trimethyl-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethyl-2-pyrazoline is a heterocyclic organic compound with the molecular formula C6H12N2. It belongs to the class of pyrazolines, which are five-membered rings containing two nitrogen atoms at different positions. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trimethyl-2-pyrazoline can be synthesized through several methods. One common approach involves the reaction of chalcones with hydrazine hydrate in the presence of acetic acid . Another method includes the use of diazo compounds and hydrazones under different reaction conditions . These methods are often chosen based on the desired yield, purity, and reaction efficiency.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. The use of metal catalysts and eco-friendly reagents is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trimethyl-2-pyrazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms in the pyrazoline ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can lead to the formation of dihydropyrazolines .
Aplicaciones Científicas De Investigación
3,4,5-Trimethyl-2-pyrazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic effects, such as anticancer and antidiabetic activities.
Industry: This compound is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethyl-2-pyrazoline involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the pyrazoline ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes . These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4-Trimethyl-2-pyrazoline
- 3,5,5-Trimethyl-2-pyrazoline
- 2,3,5-Trimethylpyrazole
Uniqueness
3,4,5-Trimethyl-2-pyrazoline is unique due to its specific substitution pattern on the pyrazoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Propiedades
Número CAS |
22591-95-3 |
|---|---|
Fórmula molecular |
C6H12N2 |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
3,4,5-trimethyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C6H12N2/c1-4-5(2)7-8-6(4)3/h4-5,7H,1-3H3 |
Clave InChI |
NBUOBRBXCTZHFM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(NN=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)
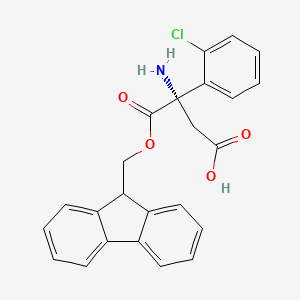
![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)
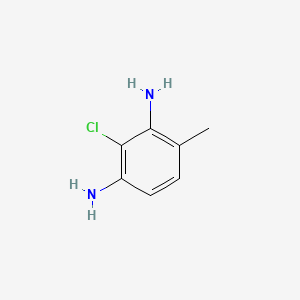

![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
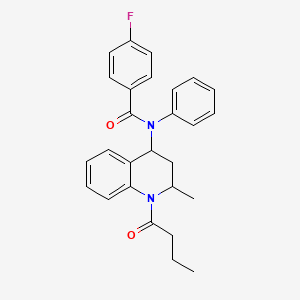
![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)

